Midafotel
CAS No.: 117414-74-1
Cat. No.: VC0535419
Molecular Formula: C8H15N2O5P
Molecular Weight: 250.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 117414-74-1 |
---|---|
Molecular Formula | C8H15N2O5P |
Molecular Weight | 250.19 g/mol |
IUPAC Name | (2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1 |
Standard InChI Key | VZXMZMJSGLFKQI-ABVWVHJUSA-N |
Isomeric SMILES | C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O |
SMILES | C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
Canonical SMILES | C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile of Midafotel
Molecular Characteristics
Midafotel (C8H15N2O5P) has a molecular weight of 250.19 Da and features a stereochemically defined structure with one absolute stereocenter and one E/Z center . Its stereochemical configuration, denoted by the (R)-enantiomer of CPPene, is critical for NMDA receptor binding affinity and selectivity . The compound’s SMILES string, OC(=O)[C@H]1CN(C\C=C\P(O)(O)=O)CCN1
, and InChI key, VZXMZMJSGLFKQI-ABVWVHJUSA-N
, underscore its phosphonate and cyclic amine functional groups, which contribute to its hydrophilic nature and limited blood-brain barrier (BBB) permeability .
Pharmacological Mechanism and Target Engagement
NMDA Receptor Antagonism
Midafotel competitively inhibits the NMDA receptor at the glutamate-binding site, specifically targeting GluN2A subunits with an IC50 of 40 nM . This mechanism prevents calcium influx through the receptor’s ion channel, thereby attenuating excitotoxic cascades that lead to neuronal apoptosis or necrosis . Preclinical models demonstrated its efficacy in reducing ischemic damage and seizure activity, positioning it as a candidate for acute neurological injuries .
Pharmacokinetic Profile
Clinical pharmacokinetic studies revealed a half-life (T1/2) of 20 hours and a maximum plasma concentration (Cmax) of 199 ng/mL following a 1000 mg oral dose administered twice daily . The prolonged T1/2 suggests potential for once-daily dosing, though its hydrophilic nature limits CNS penetration, necessitating higher systemic doses to achieve therapeutic brain concentrations .
Table 1: Key Pharmacokinetic Parameters of Midafotel
Parameter | Value | Dose Regimen | Population |
---|---|---|---|
Cmax | 199 ng/mL | 1000 mg twice daily | Healthy adults |
T1/2 | 20 hours | 1000 mg twice daily | Healthy adults |
Volume of Distribution | Not reported | 50 mg intravenous | Healthy adults |
Clinical Development and Discontinuation
Comparative Analysis with Other NMDA Antagonists
Midafotel’s clinical trajectory mirrors challenges faced by other competitive NMDA antagonists, such as D-AP5 and DCKA, which exhibit similar efficacy in preclinical models but poor translational outcomes due to psychotomimetic side effects .
Table 2: NMDA Receptor Competitive Antagonists: Developmental Outcomes
Compound | Target Subunit | Developmental Stage | Key Adverse Effects |
---|---|---|---|
Midafotel | GluN2A | Phase III (halted) | Confusion, ataxia, sedation |
D-AP5 | Pan-NMDA | Preclinical | Psychotomimetic effects |
DCKA | GluN1 | Preclinical | Minimal side effects |
Adverse Effect Profile and Tolerability
Dose-Dependent Neurological Effects
The adverse effects observed in Phase II trials—such as disorientation and worsened seizures—were attributed to off-target interactions at supratherapeutic doses . These outcomes highlight the narrow therapeutic window of competitive NMDA antagonists, wherein receptor overinhibition disrupts physiological glutamate signaling required for cognitive and motor functions .
Implications for Future Drug Design
Midafotel’s discontinuation underscores the need for subunit-selective NMDA modulators that preserve synaptic signaling while blocking pathological overactivation. Recent advances in cryo-EM structural analysis of GluN2A-containing receptors may enable the design of antagonists with improved safety profiles .
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